molecular formula C20H18N4O3 B2492294 N-(2-(3-oxopiperazin-1-yl)phenyl)-5-phenylisoxazole-3-carboxamide CAS No. 1226458-93-0

N-(2-(3-oxopiperazin-1-yl)phenyl)-5-phenylisoxazole-3-carboxamide

Cat. No. B2492294
CAS RN: 1226458-93-0
M. Wt: 362.389
InChI Key: GQWDSPGORBYZDM-UHFFFAOYSA-N
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Description

The compound belongs to a class of chemicals with significant interest in pharmaceutical and materials science due to their diverse pharmacological and functional properties. The core structure of isoxazole and piperazine within this compound suggests it could have unique chemical and physical characteristics relevant for various applications, excluding direct drug use and dosages.

Synthesis Analysis

The synthesis of compounds containing the isoxazole moiety often involves strategies that leverage the reactivity of oxadiazoles or related heterocycles. Specific methods for synthesizing compounds similar to the one mentioned, particularly those involving isoxazole rings, include cyclization reactions, condensation with amine derivatives, and interactions with various nucleophiles. These procedures are crucial for constructing the isoxazole core and integrating the piperazine functionality into the molecular framework (Rana, Salahuddin, & Sahu, 2020).

Scientific Research Applications

Potent and Selective Bruton's Tyrosine Kinase Inhibition

  • The compound (R)-N-(3-(6-(4-(1,4-Dimethyl-3-oxopiperazin-2-yl)phenylamino)-4-methyl-5-oxo-4,5-dihydropyrazin-2-yl)-2-methylphenyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxamide, a relative of the query compound, has been investigated as a potent and selective inhibitor of Bruton's tyrosine kinase (BTK). It was studied for its potential treatment for rheumatoid arthritis, demonstrating significant species difference in amide hydrolysis, leading to the formation of an inactive metabolite in humans. This research highlights the compound's pharmacokinetics and metabolism crucial for drug development processes (Liu et al., 2011).

Anticancer and Anti-5-lipoxygenase Agents

  • A study on novel pyrazolopyrimidines derivatives, which share structural motifs with the query compound, revealed their synthesis and biological evaluation as anticancer and anti-5-lipoxygenase agents. These compounds demonstrated cytotoxic activity against HCT-116 and MCF-7 cell lines, along with 5-lipoxygenase inhibition, suggesting their potential in developing new therapeutic agents for cancer and inflammation (Rahmouni et al., 2016).

Nonsteroidal Androgen Receptor Antagonists

  • N-Arylpiperazine-1-carboxamide derivatives, similar in structure to the query compound, have been synthesized and evaluated for their androgen receptor (AR) antagonist activities. One such compound exhibited potent antiandrogenic activity, offering insights into the treatment of prostate cancer. These findings underscore the compound's relevance in developing novel therapies for hormone-related cancers (Kinoyama et al., 2005).

Immunomodulatory Isoxazol and Cinchoninic Acid Derivatives

  • Research into isoxazol derivatives for their immunosuppressive properties has led to insights into their mechanism of action, particularly in inhibiting dihydroorotate dehydrogenase, an enzyme crucial for pyrimidine synthesis. This inhibition affects pyrimidine nucleotide pools essential for immune cell function, offering a pathway to developing immunosuppressive drugs (Knecht & Löffler, 1998).

properties

IUPAC Name

N-[2-(3-oxopiperazin-1-yl)phenyl]-5-phenyl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O3/c25-19-13-24(11-10-21-19)17-9-5-4-8-15(17)22-20(26)16-12-18(27-23-16)14-6-2-1-3-7-14/h1-9,12H,10-11,13H2,(H,21,25)(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQWDSPGORBYZDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(=O)N1)C2=CC=CC=C2NC(=O)C3=NOC(=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(3-oxopiperazin-1-yl)phenyl)-5-phenylisoxazole-3-carboxamide

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